AND-302

Catalog No.
S518889
CAS No.
1380201-88-6
M.F
C8H9F3N2O2S
M. Wt
254.22
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AND-302

AND-302 (Methylammonium Bromide) addresses critical instability in perovskite optoelectronics by forming a bromide-based lattice with superior thermal and ionic stability compared to iodide analogs.

  • Withstands annealing up to 200 °C, enabling larger grains and enhanced charge transport.
  • Dramatically suppresses halide and MA+ ion migration, extending operational lifetime of solar cells and LEDs.
  • Establishes reproducible baseline performance for MAPbBr3 research, free from cation migration artifacts.

CAS Number

1380201-88-6

Product Name

AND-302

IUPAC Name

N-[2,2-Difluoro-2-(2-fluorophenyl)ethyl]-sulfamide

Molecular Formula

C8H9F3N2O2S

Molecular Weight

254.22

InChI

InChI=1S/C8H9F3N2O2S/c9-7-4-2-1-3-6(7)8(10,11)5-13-16(12,14)15/h1-4,13H,5H2,(H2,12,14,15)

InChI Key

HTVBDYJYWBEYPB-UHFFFAOYSA-N

SMILES

O=S(N)(NCC(F)(F)C1=CC=CC=C1F)=O

solubility

Soluble in DMSO

Synonyms

AND-302; AND 302; AND302;

The exact mass of the compound AND-302 is 254.0337 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥99%

Package Size

5 g

AND-302 is an organic halide salt corresponding to the chemical structure commonly known as Methylammonium Bromide (MABr). It serves as a critical precursor material in the formulation of hybrid organic-inorganic perovskites, specifically for Methylammonium Lead Bromide (MAPbBr3) based systems. These materials are a focus of intense research and development for next-generation optoelectronic applications, including solar cells and light-emitting diodes, due to their tunable bandgaps, strong light absorption, and solution-processability. The choice of the halide component (bromide vs. iodide or chloride) is a primary determinant of the final material's thermal stability, photophysical properties, and operational lifetime.

Research Fit

Achiral
Structure

Achiral molecule eliminates enantiomeric variability, simplifying synthesis and analytical method development.

Dual
Action

Reported neuroprotection assay response in excitotoxicity and oxidative stress models, combined with antiseizure endpoint context.

Broad
Spectrum

Activity documented across multiple in vivo seizure models, supporting tool-compound use for model-response studies.

Substituting this bromide-based precursor with its common iodide analog, Methylammonium Iodide (MAI), is a critical decision that directly impacts processability and final device viability. The stronger bonding between lead and bromide compared to iodide results in fundamentally different material properties. This manifests as significantly improved thermal stability, allowing for more aggressive and wider processing windows during fabrication. Furthermore, the choice of bromide over iodide dramatically suppresses the migration of both halide and, most critically, methylammonium (MA+) ions within the perovskite lattice, a primary driver of device degradation and performance instability. These differences make the two precursors non-interchangeable for applications where operational stability and manufacturing reproducibility are key procurement drivers.

Substitution Risk

Mechanism

Most antiepileptics primarily modulate ion channels; AND-302's reported direct neuroprotection against excitotoxicity/oxidative stress may not be replicated by generic anticonvulsants.

Potency context

Assay potency context differs markedly—alternative neuroprotectants may require significantly higher concentrations, potentially altering endpoint response in sensitive hippocampal models.

Stereochemistry

Achiral nature ensures consistent batch profile; chiral substitutes can introduce enantiomeric variability, complicating reproducibility in stereosensitive assays.

Enhanced Thermal Stability for Wider and More Robust Processing Windows

In a direct comparative study using X-ray photoelectron spectroscopy (XPS) to assess thermal degradation, the perovskite phase in Methylammonium Lead Iodide (MAPbI3) was observed to fully degrade upon heating to approximately 200 °C. In contrast, the perovskite phase in systems derived from Methylammonium Bromide (MAPbBr3) remained largely intact under the same thermal stress, indicating only partial degradation.

Evidence DimensionPerovskite Phase Stability Under Thermal Stress (~200 °C)
Target Compound DataPerovskite phase remains largely intact
Comparator Or BaselineMethylammonium Lead Iodide (MAPbI3): Perovskite phase fully degraded
Quantified DifferenceQualitative but definitive difference in structural integrity post-heating
ConditionsHeating to ~200 °C, analysis via XPS C1s spectra.

This superior thermal stability allows for higher-temperature annealing during device fabrication, which can improve film crystallinity and performance, and enhances the final device's resilience to thermal stress during operation.

Potency vs RVM-6
Head-to-head
AND-302: fully effective at 0.09 nM.
RVM-6: no activity at 0.5 nM.
Reported >5-fold potency difference in hippocampal neuroprotection assay.
Cross-study comparable; conditions may vary.

8-Fold Reduction in Mobile Ion Concentration for Improved Device Longevity

Transient ion drift measurements reveal that the concentration of mobile halide ions in MAPbBr3 is 8 times lower than in its iodide counterpart, MAPbI3. The average concentration of mobile bromide ions was measured to be 1.3 × 10¹⁴ cm⁻³, compared to 1.1 × 10¹⁵ cm⁻³ for mobile iodide ions in MAPbI3. This reduction in mobile charge carriers is a key factor in mitigating a primary degradation pathway.

Evidence DimensionMobile Halide Ion Concentration
Target Compound Data1.3 × 10¹⁴ cm⁻³
Comparator Or BaselineMAPbI3: 1.1 × 10¹⁵ cm⁻³
Quantified Difference8x lower concentration in the bromide system
ConditionsMeasurement via transient ion drift technique on perovskite solar cell devices.

Lowering the concentration of mobile ions directly reduces ion-induced degradation, leading to devices with significantly improved operational stability and a longer functional lifetime.

Glutamate excitotoxicity
Direct comparison
Viability restored to control (P < 0.001 vs glutamate).
Supports complete excitotoxicity blockade interpretation in hippocampal cultures.
30 μM glutamate, CFDA/PI readout.

Complete Suppression of Cation Migration for Enhanced Structural Integrity

A critical differentiator between bromide and iodide perovskite systems is the behavior of the methylammonium (MA+) cation. In MAPbI3, a high density of migrating MA+ ions is readily measured. In stark contrast, studies show no evidence for MA+ migration in MAPbBr3. This suppression is attributed to the tighter lattice contraction in the bromide system, which physically inhibits the movement of the organic cation, thereby preserving the structural integrity of the perovskite crystal.

Evidence DimensionMethylammonium (MA+) Cation Migration
Target Compound DataNo measurable migration
Comparator Or BaselineMAPbI3: Significant migration is observed
Quantified DifferenceQualitative but complete suppression of a key degradation mechanism
ConditionsMeasurement via transient ion drift technique on perovskite solar cell devices.

Eliminating MA+ migration prevents a major pathway for structural decomposition, making AND-302 a superior precursor for fabricating perovskite films that are inherently more stable and reliable.

Oxidative stress
Direct comparison
Cell death prevented vs H₂O₂ (P < 0.001).
Supports oxidative injury prevention context; model for neurodegeneration studies.
10 μM H₂O₂, 4 h co-treatment.
In vivo seizure models
Class-level inference
Activity demonstrated in 6 distinct seizure models, including kindled rat.
Reported broad model-response profile; model-specific validation advised.
Full model details not publicly disclosed; review experimental paradigms.

Fabrication of Thermally-Processed, High-Crystallinity Perovskite Films

The demonstrated thermal stability of MAPbBr3 systems up to 200 °C makes AND-302 the correct precursor for fabrication workflows that employ high-temperature annealing steps to maximize the grain size and crystalline quality of the perovskite thin film, a common strategy for improving charge transport and device efficiency.

Development of Perovskite Devices with Improved Operational Lifetime and Reliability

For applications requiring long-term stability, such as commercial solar cells or continuous-wave LEDs, AND-302 is the appropriate choice. The resulting MAPbBr3 lattice dramatically reduces mobile ion concentrations and completely suppresses MA+ cation migration, directly addressing and mitigating key mechanisms of intrinsic degradation that limit device lifetime in iodide-based counterparts.

Creation of Stable Blue- and Green-Emitting Perovskite LEDs (PeLEDs)

MAPbBr3 has a wider bandgap than MAPbI3, resulting in emission in the green part of the spectrum. Its inherent stability makes AND-302 a foundational precursor for developing stable and efficient green PeLEDs, and for creating mixed-halide (Br/Cl) systems to push emission further into the blue spectrum where stability is an even greater challenge.

Baseline Material for Reproducible R&D in Bromide-Based Perovskite Systems

Given the profound impact of ion migration on device performance, using a precursor that forms a structurally stable lattice is essential for achieving reproducible results. AND-302 is suitable for establishing baseline device performance and conducting systematic studies on bromide-based perovskites without the confounding variable of significant cation migration.

Application Fit

Application
Selection Property
Validation Focus
Excitotoxicity research
Neuroprotection assay response profile in glutamate models
Complete excitotoxicity blockade endpoint review
Oxidative stress studies
Oxidative injury prevention context
Cell-death prevention endpoint reproducibility
In vivo antiseizure research
Broad-spectrum in vivo seizure model activity
Model-specific seizure reduction endpoint validation
CNS PK / penetration studies
Achiral structure & reported brain exposure
Analytical method consistency & brain exposure measurement

Exact Mass

254.0337

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

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